1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid
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Overview
Description
1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid involves the acylation of piperidine-3-carboxylic acid with 3,3-dimethylbutanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the acyl group with a nucleophile, such as in the formation of esters and amides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Borane in Tetrahydrofuran (BH3/THF): Used for reducing carboxylic acids to primary alcohols.
Strong Acids (HCl, H2SO4): Used to catalyze esterification reactions.
Major Products Formed
Scientific Research Applications
1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylic acid: A simpler derivative of piperidine with similar chemical properties.
3-(Piperidine-1-carbonyl)phenylboronic acid: Another piperidine derivative with different functional groups and applications.
Uniqueness
1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid is unique due to its specific acyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activities . This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-(3,3-dimethylbutanoyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)7-10(14)13-6-4-5-9(8-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
PXIGZNQKXXCCFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC(C1)C(=O)O |
Origin of Product |
United States |
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